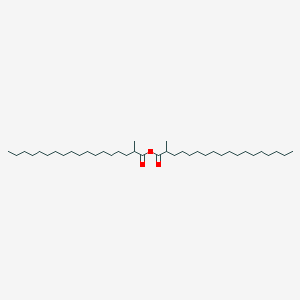

2-Methyloctadecanoic anhydride

Description

Contextualization within Lipid Chemistry Research

Lipid chemistry is a vast field that investigates the structure, function, and metabolism of a diverse group of molecules, including fatty acids. Fatty acids are fundamental building blocks of more complex lipids and are crucial for energy storage and cell membrane structure. ontosight.ai Within this domain, branched-chain fatty acids (BCFAs) are of significant interest. Unlike their linear counterparts, the methyl or ethyl branches on the carbon backbone of BCFAs introduce unique physicochemical properties. creative-proteomics.com These structural features are critical for maintaining membrane fluidity in various microorganisms, such as Bacillus species. lipotype.comcreative-proteomics.com

Lipidomic analysis, which provides a comprehensive profile of all lipids in a biological system, has revealed the presence of unusual BCFAs in various organisms and has shed light on their roles in cellular adaptation. mdpi.comacs.org The study of BCFAs extends to their potential influence on human health, with research exploring their roles in metabolic regulation, immune modulation, and even their potential as anticancer agents. lipotype.commdpi.com The conversion of these fatty acids into their corresponding anhydrides is a key chemical transformation that enables further synthetic manipulation and the creation of novel molecular probes and materials.

Significance of Anhydride (B1165640) Functionality in Advanced Organic Synthesis Research

The acid anhydride functional group, characterized by two acyl groups linked by an oxygen atom, is a cornerstone of organic synthesis. longdom.org Acid anhydrides are highly valued as reactive acylating agents, meaning they can efficiently transfer an acyl group to a nucleophile. longdom.orglibretexts.org This reactivity stems from the highly electrophilic nature of the carbonyl carbon atoms. longdom.org

Their utility is demonstrated in a wide array of chemical transformations, including the synthesis of esters, amides, and other carboxylic acid derivatives. libretexts.orglibretexts.org This makes them indispensable intermediates in the production of pharmaceuticals, polymers, and other specialized organic compounds. longdom.org For instance, the well-known synthesis of aspirin (B1665792) (acetylsalicylic acid) involves the acetylation of salicylic (B10762653) acid using acetic anhydride. longdom.org Compared to the more aggressive acyl chlorides, acid anhydrides are often preferred because they tend to be less volatile and their reactions can be more readily controlled, with the byproduct being a carboxylic acid rather than corrosive hydrogen chloride gas. crunchchemistry.co.uk This combination of high reactivity and manageable handling makes anhydride functionality a powerful tool for chemists. researchgate.net

Overview of Branched-Chain Fatty Acids as Precursors in Synthetic Chemistry

Branched-chain fatty acids are not only subjects of biological study but also serve as valuable starting materials, or precursors, in synthetic chemistry. google.comresearchgate.net Their unique branched structures can be incorporated into larger molecules to modify physical properties such as viscosity, melting point, and solubility. This is particularly relevant in the development of industrial products like cosmetics and lubricants, where the branching can improve spreadability and stability. uni-oldenburg.deresearchgate.net

In research settings, BCFAs can be chemically modified to create complex molecular probes for studying biological systems or to synthesize novel bioactive compounds. acs.org The synthesis of esters and amides from BCFAs, often proceeding through an anhydride intermediate, allows for the creation of a diverse range of molecules with tailored properties. benthamdirect.comjst.go.jp The ability to build upon the scaffold of a branched-chain fatty acid provides a pathway to new materials and potential therapeutic agents.

2-Methyloctadecanoic Anhydride: A Representative Compound

While detailed research findings on this compound itself are not widely published, its properties and potential applications can be understood by examining its precursor, 2-Methyloctadecanoic acid, and the established reactivity of fatty acid anhydrides.

The parent molecule, 2-Methyloctadecanoic acid, is a long-chain saturated fatty acid with a methyl group at the alpha-carbon (the carbon adjacent to the carboxyl group). nih.gov This branching distinguishes it from the more common linear stearic acid. ontosight.ainih.gov

Table 1: Physicochemical Properties of 2-Methyloctadecanoic Acid

| Property | Value | Source |

| Molecular Formula | C19H38O2 | nih.govsigmaaldrich.com |

| Molecular Weight | 298.50 g/mol | nih.govsigmaaldrich.com |

| Physical State | Solid | sigmaaldrich.com |

| Melting Point | 55.2-59 °C | sigmaaldrich.com |

| IUPAC Name | 2-methyloctadecanoic acid | nih.gov |

| Classification | Methyl-branched fatty acid | nih.govnp-mrd.org |

This compound would be synthesized from two molecules of its parent acid, typically through a dehydration reaction facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) or by reaction with a more reactive acid derivative. crunchchemistry.co.uknih.gov The resulting anhydride would be a highly lipophilic (fat-loving) molecule poised for further chemical reactions.

Based on the known reactivity of acid anhydrides, this compound would serve as an effective acylating agent. longdom.orglibretexts.org It could be used in research to introduce the bulky and hydrophobic 2-methyloctadecanoyl group onto various substrates, such as alcohols or amines, to form esters and amides, respectively. libretexts.org This could be a strategy to increase the lipid solubility of a drug molecule, modify the properties of a polymer, or create a unique lipid standard for mass spectrometry analysis. The formation of such anhydrides from fatty acids is a well-established method for creating reactive intermediates for the synthesis of high-value products. jst.go.jpgoogle.com

Properties

CAS No. |

91357-09-4 |

|---|---|

Molecular Formula |

C38H74O3 |

Molecular Weight |

579.0 g/mol |

IUPAC Name |

2-methyloctadecanoyl 2-methyloctadecanoate |

InChI |

InChI=1S/C38H74O3/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3)37(39)41-38(40)36(4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h35-36H,5-34H2,1-4H3 |

InChI Key |

PAPKSEWDAIFXFM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C)C(=O)OC(=O)C(C)CCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-methyloctadecanoic anhydride (B1165640), a combination of ¹H, ¹³C, and 2D NMR experiments would be essential for an unambiguous assignment of its structure.

The ¹H NMR spectrum of 2-methyloctadecanoic anhydride is expected to show characteristic signals for the long aliphatic chain and the methyl branch. Based on data for similar long-chain fatty acids aocs.org, the following proton chemical shifts would be anticipated:

A triplet around 0.88 ppm corresponding to the terminal methyl group (CH₃) of the octadecanoyl chains.

A large, complex multiplet signal between approximately 1.2 and 1.4 ppm arising from the numerous methylene (B1212753) (CH₂) groups of the long aliphatic chains.

A multiplet around 1.65 ppm for the methylene protons beta to the carbonyl group.

A doublet for the methyl group at the C2 position, likely shifted downfield due to the proximity of the electron-withdrawing anhydride group.

A quartet or multiplet for the proton at the C2 position, coupled to the adjacent methyl and methylene protons.

Anticipated ¹H NMR Data for this compound

| Proton Type | Anticipated Chemical Shift (ppm) | Multiplicity |

| Terminal CH₃ | ~0.88 | Triplet |

| Aliphatic (CH₂)n | ~1.2-1.4 | Multiplet |

| β-CH₂ to C=O | ~1.65 | Multiplet |

| C2-CH₃ | Downfield-shifted | Doublet |

| C2-H | Downfield-shifted | Multiplet |

The ¹³C NMR spectrum would provide crucial information about the carbon skeleton, most notably the characteristic signal for the anhydride carbonyl carbons.

The anhydride carbonyl carbons are expected to resonate significantly downfield, likely in the range of 160-175 ppm, a region characteristic for carboxylic acid derivatives. rsc.org

The aliphatic carbons would appear in the upfield region of the spectrum, with the terminal methyl carbon around 14 ppm and the numerous methylene carbons between 20 and 40 ppm.

The carbon of the methyl group at the C2 position and the C2 carbon itself would have distinct chemical shifts that confirm the branching point.

Anticipated ¹³C NMR Data for this compound

| Carbon Type | Anticipated Chemical Shift (ppm) |

| Anhydride C=O | 160 - 175 |

| C2 Carbon | Distinct, downfield |

| C2-CH₃ | Distinct, upfield |

| Aliphatic (CH₂)n | 20 - 40 |

| Terminal CH₃ | ~14 |

To definitively establish the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable.

A COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the connectivity of the aliphatic chain and the placement of the methyl branch at the C2 position.

An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) could show long-range correlations, for instance, between the C2-methyl protons and the anhydride carbonyl carbon, solidifying the structural assignment.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations of Anhydride Linkages

Vibrational spectroscopy is highly sensitive to the presence of specific functional groups. For this compound, IR and Raman spectroscopy would be key in identifying the characteristic anhydride linkage.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be the symmetric and asymmetric stretching vibrations of the C=O bonds in the anhydride group. These typically appear as two distinct, strong absorption bands in the region of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹. nih.gov The C-O-C stretching of the anhydride linkage would also produce a characteristic band.

Mass Spectrometry for Molecular Formula Verification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Molecular Formula Verification: High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound (C₃₈H₇₄O₃), which would confirm its elemental composition.

Fragmentation Pathway Analysis: In an electron ionization (EI) mass spectrum, the molecule would be expected to fragment in predictable ways. Common fragmentation pathways for long-chain compounds include the cleavage of C-C bonds within the aliphatic chain, leading to a series of fragment ions separated by 14 Da (the mass of a CH₂ group). The anhydride linkage would also lead to characteristic fragment ions, such as the acylium ion [CH₃(CH₂)₁₅CH(CH₃)CO]⁺. Analysis of these fragments would help to confirm the structure. asm.orgresearchgate.net

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Should this compound be a crystalline solid at room temperature, single-crystal X-ray crystallography would provide the most definitive structural information. sigmaaldrich.com

Solid-State Structure: This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would confirm the geometry of the anhydride group and the conformation of the aliphatic chains.

Intermolecular Interactions: X-ray crystallography would also reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular forces such as van der Waals interactions. The study of similar molecules, like 3-acetoxy-2-methylbenzoic anhydride, has shown how these interactions stabilize the crystal structure. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Methyloctadecanoic Anhydride

Acylation Reactions with Diverse Nucleophiles in Synthetic Organic Chemistry

2-Methyloctadecanoic anhydride (B1165640), a derivative of the branched-chain fatty acid 2-methyloctadecanoic acid, serves as a potent acylating agent in a variety of organic transformations. The presence of a methyl group at the α-position introduces steric hindrance, which significantly influences its reactivity and selectivity in reactions with nucleophiles. This section explores the acylation of alcohols and amines, key reactions in synthetic organic chemistry.

Esterification Pathways and Selectivity with Various Alcohol Substrates

The esterification of alcohols using 2-methyloctadecanoic anhydride proceeds via a nucleophilic acyl substitution mechanism. The alcohol, acting as a nucleophile, attacks one of the carbonyl carbons of the anhydride. This initial attack is often the rate-determining step and is influenced by the steric bulk of both the alcohol and the anhydride. The reaction is typically catalyzed by an acid or a base. chemguide.co.ukmasterorganicchemistry.com

The steric hindrance provided by the α-methyl group in this compound plays a crucial role in the selectivity of esterification, particularly when reacting with a mixture of alcohols or a diol containing primary and secondary hydroxyl groups. Generally, less sterically hindered primary alcohols react more readily than secondary or tertiary alcohols. bath.ac.uk This selectivity arises from the easier approach of the less hindered nucleophilic oxygen of the primary alcohol to the sterically encumbered carbonyl carbon of the anhydride.

Table 1: Predicted Relative Reactivity of Alcohols with this compound

| Alcohol Substrate | Predicted Relative Reactivity | Rationale |

| Methanol (B129727) (Primary) | High | Minimal steric hindrance allows for facile nucleophilic attack. |

| Ethanol (Primary) | High | Slightly more hindered than methanol, but still highly reactive. |

| Isopropanol (Secondary) | Moderate | Increased steric bulk around the hydroxyl group slows the reaction rate. |

| tert-Butanol (Tertiary) | Low | Significant steric hindrance severely impedes the approach to the electrophilic carbonyl center. |

The reaction pathway involves the formation of a tetrahedral intermediate after the nucleophilic attack of the alcohol. This intermediate then collapses, expelling a carboxylate leaving group to form the ester and a molecule of 2-methyloctadecanoic acid. In the presence of a base like pyridine (B92270), the liberated carboxylic acid is neutralized, driving the reaction towards completion. gbcramgarh.in

Kinetics and Thermodynamics of Anhydride Hydrolysis and Alcoholysis Reactions

The hydrolysis of this compound to its corresponding carboxylic acid is a fundamental reaction that impacts its storage and handling. The kinetics of hydrolysis for long-chain fatty acid anhydrides have been studied, and the reactions are often found to follow pseudo-first-order kinetics in the presence of excess water. researchgate.netrsc.org The rate of hydrolysis is influenced by temperature, pH, and the presence of catalysts. For instance, the hydrolysis of acetic anhydride has been shown to be autocatalytic due to the production of acetic acid. nih.gov A similar effect can be anticipated for this compound.

The steric hindrance from the α-methyl group in this compound is expected to decrease the rate of hydrolysis compared to its linear counterpart, stearic anhydride, due to the increased energy barrier for the nucleophilic attack by water.

Exploration of Ring-Opening Reactions in Model Systems

While this compound is an acyclic anhydride, the principles of its reactivity can be partially understood by studying the ring-opening reactions of cyclic anhydrides, such as substituted succinic anhydrides. The ring-opening of cyclic anhydrides by nucleophiles like alcohols or amines is a common synthetic strategy to produce mono-esters or mono-amides of dicarboxylic acids.

In these reactions, the nucleophile can attack either of the two non-equivalent carbonyl groups, leading to regioisomers. The regioselectivity of the attack is governed by both electronic and steric factors. For a substituted succinic anhydride, a nucleophile will preferentially attack the less sterically hindered carbonyl carbon. This principle is directly applicable to the reactions of this compound, where a nucleophile will attack one of the two identical, yet sterically hindered, carbonyl centers.

Catalytic Influences on this compound Transformations

Various catalysts can be employed to enhance the rate and selectivity of reactions involving this compound.

For esterification reactions , acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack by the alcohol. chemguide.co.uk Base catalysts, like pyridine or 4-dimethylaminopyridine (B28879) (DMAP), can also be used. DMAP is a particularly effective nucleophilic catalyst that reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.

In amidation reactions , catalysts can also play a significant role, especially when dealing with less reactive amines or sterically hindered substrates. Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids, a process that can be extended to anhydrides. These catalysts are believed to activate the carboxylic acid (or anhydride) by forming a mixed anhydride intermediate. Cooperative catalytic systems, such as a combination of an arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), have shown high efficacy for the amidation of sterically hindered α-branched carboxylic acids. Metal-based catalysts, including those based on titanium and zirconium, have also been developed for direct amidation reactions. bath.ac.uk

Table 3: Common Catalysts for Anhydride Transformations

| Reaction Type | Catalyst | Mechanism of Action |

| Esterification | Sulfuric Acid (H₂SO₄) | Acid catalysis: Protonates the carbonyl oxygen, increasing electrophilicity. |

| Esterification | 4-Dimethylaminopyridine (DMAP) | Nucleophilic catalysis: Forms a highly reactive N-acylpyridinium intermediate. |

| Amidation | Arylboronic Acid | Forms a reactive mixed anhydride intermediate with the carboxylic acid/anhydride. |

| Amidation | Zirconocene Dichloride (Cp₂ZrCl₂) | Lewis acid catalysis: Activates the carbonyl group for nucleophilic attack. |

Development of Analytical Methodologies for 2 Methyloctadecanoic Anhydride

Chromatographic Separation and Detection Techniques

Chromatographic techniques are central to the analysis of 2-methyloctadecanoic anhydride (B1165640), providing the necessary separation from related compounds and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the purity assessment and identification of volatile and semi-volatile compounds. However, the analysis of fatty acid anhydrides like 2-methyloctadecanoic anhydride by GC-MS presents a notable challenge due to their thermal lability. During GC analysis, the high temperatures of the injection port and column can cause the anhydride to decompose into its corresponding carboxylic acid, 2-methyloctadecanoic acid. chromforum.org This thermal decomposition can complicate the interpretation of chromatograms, as the detected acid may originate from both the hydrolysis of the anhydride and its thermal breakdown.

Despite this challenge, GC-MS can be effectively used to assess the purity of a this compound sample by analyzing the resulting 2-methyloctadecanoic acid. The acid is often converted into a more volatile and thermally stable derivative, such as a methyl ester, prior to GC-MS analysis. spectrabase.com This derivatization step, commonly achieved using reagents like methanol (B129727) with an acid catalyst, enhances chromatographic peak shape and sensitivity. nih.gov The mass spectrum of the derivatized 2-methyloctadecanoic acid provides a unique fragmentation pattern, allowing for its unambiguous identification and the quantification of impurities. The presence of other fatty acids or related compounds can also be determined from the same GC-MS run. nih.gov

Table 1: Illustrative GC-MS Parameters for the Analysis of 2-Methyloctadecanoic Acid Methyl Ester (as a proxy for the anhydride)

| Parameter | Value |

| Column | Rtx-5 MS (30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 230 °C |

| Carrier Gas | Helium (1.0 mL/min) |

| Oven Program | Initial 100 °C, ramp to 230 °C at 2 °C/min, hold for 2 min |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-450 |

This table presents typical parameters and may require optimization for specific instruments and samples.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Isomer Resolution

High-Performance Liquid Chromatography (HPLC) offers a significant advantage over GC for the analysis of thermally labile compounds like this compound, as it is performed at or near ambient temperature, thus minimizing the risk of thermal decomposition. nih.govresearchgate.net Reversed-phase HPLC is a commonly employed mode for the separation of fatty acids and their derivatives. nih.gov

For the quantitative analysis of this compound, a reversed-phase C18 column is often used with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid modifier like acetic acid to improve peak shape. nih.gov Detection is commonly achieved using a UV detector, often after derivatization to introduce a chromophore, as aliphatic anhydrides themselves lack strong UV absorbance. cerealsgrains.org Derivatizing agents such as p-bromophenacyl bromide can be used to form UV-active esters, enhancing detection sensitivity. cerealsgrains.org

HPLC is also instrumental in resolving isomers of this compound. The separation of branched-chain fatty acid isomers can be challenging, but with careful optimization of the mobile phase composition and column chemistry, it is often achievable. researchgate.net

Table 2: Exemplary HPLC Conditions for Fatty Acid Anhydride Analysis

| Parameter | Value |

| Column | Develosil ODS-3 (150 mm x 4.6 mm, 3 µm) |

| Mobile Phase | Gradient of Methanol/Acetonitrile/Water |

| Flow Rate | 0.6 mL/min |

| Detection | UV at 205 nm (for underivatized) or higher with derivatization |

| Column Temperature | 40 °C |

This table provides a general set of conditions that would likely require modification for the specific analysis of this compound. tandfonline.comresearchgate.net

Chiral Chromatography for Enantiomeric Excess Determination of Optically Active Anhydrides

2-Methyloctadecanoic acid possesses a chiral center at the C-2 position, meaning this compound can exist as different stereoisomers. Determining the enantiomeric excess (e.e.) of these optically active anhydrides is crucial in applications where stereochemistry influences biological activity or material properties. tandfonline.com Chiral chromatography is the primary technique for this purpose.

The direct separation of enantiomers on a chiral stationary phase (CSP) is one approach. However, an indirect method involving derivatization with a chiral reagent to form diastereomers is more common for carboxylic acids and their anhydrides. aocs.org The anhydride can be reacted with a chiral alcohol or amine to form diastereomeric esters or amides, respectively. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase, such as a C18 column, using HPLC. aocs.org

A highly sensitive method involves the use of a chiral fluorescent derivatizing reagent, such as (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol, which allows for the detection of minute quantities of the diastereomers by fluorescence detection. tandfonline.com The relative peak areas of the separated diastereomers in the chromatogram are used to calculate the enantiomeric excess of the original anhydride.

Advanced Hyphenated Techniques for Complex Mixture Analysis

In many instances, this compound may be present in complex matrices, such as biological extracts or industrial formulations. The analysis of such mixtures requires highly selective and sensitive analytical techniques. Advanced hyphenated techniques, which couple a separation method with one or more spectroscopic detectors, are invaluable in this context. nih.govresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS) is a powerful combination that provides comprehensive structural information. nih.gov HPLC separates the components of the mixture, while MS provides accurate mass measurements and fragmentation data for identification. Simultaneously, NMR spectroscopy offers detailed structural elucidation of the separated compounds. nih.gov This combination can be particularly useful for unequivocally identifying this compound and its related isomers in a complex sample without the need for extensive purification.

Biochemical and Mechanistic Investigations of 2 Methyloctadecanoic Anhydride

Hypothetical Biosynthetic Routes and Enzymatic Formation Pathways (If Applicable)

The biosynthesis of 2-methyloctadecanoic anhydride (B1165640) would logically proceed via its corresponding carboxylic acid, 2-methyloctadecanoic acid. Therefore, understanding the formation of the acid is the first step in postulating the synthesis of the anhydride.

The formation of branched-chain fatty acids is well-documented in various organisms, particularly bacteria. nih.govwikipedia.org These pathways typically utilize primers derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine. nih.govwikipedia.org In the case of 2-methyloctadecanoic acid, which has a methyl group at the alpha-position, a different mechanism involving the incorporation of a methyl group during fatty acid elongation is more likely. Fatty acid synthase (FASN) can utilize methylmalonyl-CoA instead of malonyl-CoA, leading to the introduction of a methyl branch. portlandpress.com

A hypothetical biosynthetic pathway for 2-methyloctadecanoic acid could therefore involve the condensation of a long-chain acyl-CoA with methylmalonyl-CoA. The enzyme systems responsible for fatty acid synthesis would catalyze the subsequent reduction, dehydration, and second reduction steps to yield the saturated 2-methyl-branched fatty acid.

Once 2-methyloctadecanoic acid is synthesized, its conversion to the corresponding anhydride could be catalyzed by a ligase or a synthase, likely requiring energy input in the form of ATP or a similar high-energy molecule. This enzymatic reaction would involve the activation of one molecule of 2-methyloctadecanoic acid, possibly to an acyl-AMP or acyl-CoA intermediate, which would then react with a second molecule of 2-methyloctadecanoic acid to form the anhydride and release AMP or Coenzyme A. While lipases are known to catalyze the hydrolysis of fatty acid anhydrides, the reverse reaction—synthesis—is also plausible under specific cellular conditions, such as a low water environment or the presence of a suitable acyl acceptor. nih.gov

Table 1: Hypothetical Enzymatic Formation of 2-Methyloctadecanoic Anhydride

| Step | Reaction | Hypothetical Enzyme Class | Precursors | Product |

| 1 | Activation of 2-methyloctadecanoic acid | Acyl-CoA Synthetase or Fatty Acid Ligase | 2-methyloctadecanoic acid, ATP, Coenzyme A | 2-methyloctadecanoyl-CoA |

| 2 | Condensation | Anhydride Synthase | 2-methyloctadecanoyl-CoA, 2-methyloctadecanoic acid | This compound, Coenzyme A |

Role as a Potential Biochemical Intermediate or Precursor Molecule

The biological significance of this compound is not yet established. However, based on the known roles of other acid anhydrides in biochemistry, it can be hypothesized to function as an activated form of 2-methyloctadecanoic acid. pressbooks.pub Acid anhydrides are high-energy molecules that can readily participate in acylation reactions.

As a potential biochemical intermediate, this compound could be involved in the transfer of the 2-methyloctadecanoyl group to various acceptor molecules, such as alcohols, amines, or thiols, to form esters, amides, and thioesters, respectively. This could be a pathway for the synthesis of more complex lipids containing this specific branched-chain fatty acyl group. For instance, it might be a precursor for the synthesis of specialized phospholipids (B1166683) or glycolipids where the presence of a 2-methyl branch could influence the properties of cellular membranes. nih.gov

Furthermore, fatty acid anhydrides have been explored as important reagents in organic synthesis and for the creation of biomaterials for applications like controlled drug release. researchgate.net While this points to their chemical reactivity, it also opens up the possibility of analogous roles in biological systems, perhaps in the non-ribosomal synthesis of certain natural products.

Enzymatic Transformations and Metabolic Fates in Model Biological Systems (If Evidence Exists)

Direct evidence for the metabolic fate of this compound in any biological system is currently lacking. The most probable and immediate metabolic transformation would be its hydrolysis back to two molecules of 2-methyloctadecanoic acid. This reaction would likely be catalyzed by various lipases and esterases that are ubiquitous in biological systems. nih.gov Lipases from both mammalian and microbial sources have been shown to efficiently hydrolyze a range of fatty acid anhydrides. nih.gov

The subsequent metabolic fate would then be that of 2-methyloctadecanoic acid. Branched-chain fatty acids can be metabolized through pathways such as beta-oxidation, although the presence of a methyl group at the alpha-carbon would necessitate a modified oxidative pathway, likely involving an initial alpha-oxidation step to remove the methyl group before proceeding with beta-oxidation. Peroxisomes are known to be involved in the oxidation of very long-chain and branched-chain fatty acids. ebi.ac.uk

In some anaerobic bacteria, there is evidence for the metabolism of alkanes leading to the formation of methyl-branched fatty acids like 4-methyloctadecanoic acid and 2-methylhexadecanoic acid, which are then further metabolized. asm.org This suggests that microbial systems possess the enzymatic machinery to handle such branched structures.

In Vitro Studies on Interactions with Relevant Biological Macromolecules

There are no known in vitro studies specifically investigating the interaction of this compound with biological macromolecules. However, studies on related branched-chain fatty acids offer some insights into potential interactions. Upon hydrolysis, this compound would yield 2-methyloctadecanoic acid, which could then interact with various proteins.

Branched-chain fatty acids have been shown to influence the expression of genes involved in lipid metabolism and inflammation in human adipose cells. nih.gov For example, in vitro studies with human visceral adipocytes have demonstrated that certain iso-branched-chain fatty acids can decrease the expression of genes such as stearoyl-CoA desaturase (SCD1) and fatty acid desaturase (FADS1), which are crucial for lipid synthesis. nih.gov It is plausible that 2-methyloctadecanoic acid could exert similar effects.

Furthermore, fatty acids can bind to fatty acid-binding proteins (FABPs), which are involved in the transport and intracellular trafficking of fatty acids. ocl-journal.org The specific binding affinity of 2-methyloctadecanoic acid to various FABPs would determine its distribution and availability within the cell to interact with nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism. ocl-journal.org The interaction of branched-chain fatty acids with these nuclear receptors can modulate the expression of a wide array of genes.

Theoretical and Computational Chemistry Research on 2 Methyloctadecanoic Anhydride

Molecular Modeling and Conformational Analysis Using Force Field Methods

Force fields such as CHARMM and AMBER are commonly used for simulating lipids and their derivatives. acs.orgbohrium.com These force fields approximate the potential energy of a system as a function of the positions of its atoms. The energy is calculated based on a set of parameters that describe bond lengths, bond angles, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

The conformational landscape of 2-methyloctadecanoic anhydride (B1165640) is expected to be complex due to the rotational freedom of the two C18 chains and the methyl branch at the C2 position. Molecular dynamics (MD) simulations, a technique based on force fields, can be employed to explore this landscape by simulating the atomic motions over time. acs.org These simulations can reveal the most stable, low-energy conformations of the molecule. The presence of the methyl group near the anhydride linkage likely introduces steric hindrance that restricts the rotation around adjacent bonds, influencing the preferred spatial arrangement of the acyl chains.

Table 1: Illustrative Conformational Analysis Data for a Branched-Chain Anhydride

| Conformer | Dihedral Angle (C1-C2-C3-C4) (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | 180 | 0.00 | 65 |

| Gauche (+) | 60 | 0.85 | 17.5 |

| Gauche (-) | -60 | 0.85 | 17.5 |

This table presents hypothetical data for a simplified branched-chain segment to illustrate the energy differences between conformers.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a more accurate description of the electronic properties of molecules compared to force fields. bohrium.comrsc.org Methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are widely used to investigate the electronic structure, reactivity, and spectroscopic features of organic compounds. researchgate.net

For 2-methyloctadecanoic anhydride, DFT calculations can be used to determine key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. rsc.org The MEP map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is essential for predicting how it will interact with other chemical species. The carbonyl carbons of the anhydride group are expected to be highly electrophilic.

Furthermore, quantum chemical calculations are invaluable for predicting spectroscopic properties. chemrxiv.orgarxiv.org Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra can aid in the interpretation of experimental data. mdpi.com For this compound, calculated IR spectra would show characteristic stretches for the C=O bonds of the anhydride group, typically appearing as two distinct bands. spectroscopyonline.com Calculated ¹H and ¹³C NMR chemical shifts would help in the assignment of peaks in experimentally obtained spectra, which can be complex due to the large number of similar chemical environments in the long alkyl chains. researchgate.net

Table 2: Predicted Electronic Properties of this compound (Illustrative DFT Data)

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 3.5 D |

This table contains hypothetical DFT calculation results to illustrate the electronic properties.

Reaction Pathway Simulations and Transition State Analysis of Anhydride Formation and Cleavage

Computational methods are extensively used to study the mechanisms of chemical reactions, including the formation and cleavage of anhydrides. nih.govnycu.edu.tw These studies involve mapping the potential energy surface of the reaction to identify the reactants, products, intermediates, and transition states.

The formation of this compound would likely proceed through the dehydration of two molecules of 2-methyloctadecanoic acid. Computational simulations can model this process, identifying the transition state and calculating the activation energy barrier for the reaction. acs.orgacs.org

Similarly, the cleavage of the anhydride bond, a reaction of significant chemical importance, can be investigated. tandfonline.comtandfonline.com Hydrolysis (reaction with water) and aminolysis (reaction with an amine) are common cleavage reactions. researchgate.net Theoretical studies can elucidate the reaction mechanism, which could be stepwise (involving a tetrahedral intermediate) or concerted. nih.gov By calculating the energy profiles for different pathways, the most likely mechanism can be determined. For instance, in the aminolysis of an anhydride, general base catalysis by an additional amine molecule can significantly lower the activation energy barrier. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state connects the reactants and products. rsc.org

Table 3: Hypothetical Activation Energies for Cleavage Reactions of this compound

| Reaction | Mechanism | Activation Energy (kcal/mol) |

| Hydrolysis | Stepwise | 25.4 |

| Aminolysis (uncatalyzed) | Concerted | 22.1 |

| Aminolysis (catalyzed) | Concerted | 15.8 |

This table provides illustrative activation energies to compare different reaction pathways.

Computational Studies on Molecular Interactions and Binding Affinities

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in various environments. Computational methods can be used to study non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, which govern molecular recognition and binding. core.ac.uknih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method could be used to study the interaction of this compound with fatty acid binding proteins (FABPs) or other biological targets. nih.govplos.org The scoring functions in docking programs estimate the binding affinity, providing a measure of the strength of the interaction.

For a more detailed and dynamic picture of the binding process, molecular dynamics simulations of the ligand-protein complex can be performed. researchgate.netbeilstein-journals.org These simulations can reveal the key amino acid residues involved in the binding, the stability of the complex over time, and the conformational changes that may occur upon binding. nih.gov Free energy calculation methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be applied to the simulation trajectories to obtain more accurate estimates of the binding affinity. nih.gov Such studies are vital for understanding the potential biological roles of fatty acid derivatives. mdpi-res.com

Table 4: Illustrative Binding Affinity Data for this compound with a Hypothetical Receptor

| Binding Site | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Affinity (ΔG, kcal/mol) |

| Site A | -8.5 | Tyr128, Arg126 | -9.2 |

| Site B | -7.2 | Phe57, Ile104 | -7.8 |

This table presents hypothetical data from a molecular docking and binding free energy calculation study.

Synthesis and Exploration of Derivatives and Analogs in Synthetic Research

Preparation of Novel Esters from 2-Methyloctadecanoic Anhydride (B1165640) as Synthetic Building Blocks

The esterification of alcohols using acid anhydrides is a fundamental and efficient reaction in organic synthesis. britannica.comlibretexts.org 2-Methyloctadecanoic anhydride can serve as a potent acylating agent for the synthesis of a variety of esters, thereby introducing the bulky and lipophilic 2-methyloctadecanoyl group. The reaction proceeds via nucleophilic acyl substitution, where an alcohol attacks one of the carbonyl carbons of the anhydride. libretexts.org This process can be catalyzed by bases like pyridine (B92270) or N,N-dimethylaminopyridine (DMAP) to enhance reaction rates. wikipedia.org

Research into the esterification of fatty acids has demonstrated the utility of mixed anhydrides for preparing a range of esters, including those of aryl and vanillin (B372448) derivatives. cdnsciencepub.com Furthermore, heterogeneous catalysts like Amberlyst-15 have been effectively used in the esterification of mixed carboxylic-palmitic anhydrides with various alcohols, suggesting a viable and efficient pathway for the synthesis of esters from this compound. nih.govjst.go.jp

The resulting esters of 2-methyloctadecanoic acid are valuable as synthetic building blocks for more complex molecules. The long, branched alkyl chain can impart unique physical properties, such as increased solubility in nonpolar solvents and altered melting points, to the target molecules.

Table 1: Hypothetical Esters Derived from this compound and Their Potential Applications

| Ester Name | Reactant Alcohol | Potential Application |

| Methyl 2-methyloctadecanoate | Methanol (B129727) | Intermediate for further chemical synthesis, reference standard in chromatography. |

| Ethyl 2-methyloctadecanoate | Ethanol | Component in lubricant formulations, plasticizer. |

| Benzyl 2-methyloctadecanoate | Benzyl alcohol | Precursor for specialty polymers, fragrance component. |

| Cholesterol 2-methyloctadecanoate | Cholesterol | Liquid crystal research, component in drug delivery systems. |

Functionalization to Amides, Imides, and Other Nitrogen-Containing Derivatives

Similar to the synthesis of esters, this compound is a key precursor for the preparation of a variety of nitrogen-containing derivatives, including amides and imides. The reaction of acid anhydrides with ammonia (B1221849) or primary and secondary amines leads to the formation of amides. libretexts.orggoogle.comresearchgate.net This reaction is a cornerstone of organic synthesis, providing access to a wide array of functional molecules. Typically, two equivalents of the amine are required: one to act as the nucleophile and the other to neutralize the carboxylic acid byproduct. libretexts.org

The synthesis of fatty amides from fatty acids and their derivatives is a well-established industrial process. google.comresearchgate.net These amides have diverse applications, for instance, as slip agents and lubricants. researchgate.net The introduction of the 2-methyloctadecanoyl group can be expected to confer specific properties, such as altered thermal behavior and solubility, to the resulting amides.

Furthermore, the reaction of this compound with specific reagents can lead to other nitrogenous derivatives. For instance, reaction with a dicarboximide could yield N-acyl-imides, which are of interest in various fields of chemical research. The synthesis of chiral fluorescent imide derivatives from anhydrides has been demonstrated for the analysis of branched fatty acids. tandfonline.com

Table 2: Potential Nitrogen-Containing Derivatives from this compound

| Derivative Class | Nitrogen Source | General Structure | Potential Research Interest |

| Primary Amide | Ammonia | R-CONH₂ | Precursor for nitriles, component in specialty waxes. |

| Secondary Amide | Primary Amine (e.g., Butylamine) | R-CONH-Alkyl | Modified surfactants, rheology modifiers. |

| Tertiary Amide | Secondary Amine (e.g., Diethylamine) | R-CON(Alkyl)₂ | Specialty solvents, intermediates in organic synthesis. |

| N-Acyl Imide | Imide (e.g., Succinimide) | R-CO-N(CO)₂C₂H₄ | Building blocks for complex heterocyclic synthesis. |

| (R represents the 2-methyloctadecyl group) |

Investigation into Polymeric Materials Incorporating 2-Methyloctadecanoic Acid Moieties via Anhydride Chemistry

The incorporation of fatty acid moieties into polymers is a significant area of research, aiming to impart properties such as flexibility, hydrophobicity, and biodegradability. researchgate.netresearchgate.net Acid anhydrides are valuable monomers and reagents in polymer synthesis, particularly for the creation of polyesters and polyamides. wikipedia.org this compound can be utilized to introduce the long, branched alkyl chain as a pendant group or as part of the polymer backbone, depending on the synthetic strategy.

One approach involves the esterification of polymers containing hydroxyl groups, such as cellulose (B213188) or polyvinyl alcohol, with this compound. This grafting-to approach modifies the surface properties of the polymer, increasing its hydrophobicity. Studies have been conducted on the modification of cellulose with short-chain fatty acid anhydrides. mdpi.com

Alternatively, if a di-functionalized derivative of 2-methyloctadecanoic acid could be synthesized, it could act as a monomer in condensation polymerization. While most fatty acids are monofunctional, methods exist to create difunctional monomers suitable for polymerization. researchgate.net The incorporation of the 2-methyloctadecanoyl moiety is expected to lower the melting point and increase the pliability of the resulting polymers. researchgate.net

Table 3: Hypothetical Polymeric Materials and the Role of the 2-Methyloctadecanoic Moiety

| Polymer Type | Method of Incorporation | Potential Effect of the Moiety | Potential Application |

| Modified Cellulose | Grafting onto cellulose via esterification | Increased hydrophobicity, altered thermal properties. | Bio-based packaging films, specialty coatings. |

| Polyester | Co-polymerization of a diol with a diacid anhydride derived from 2-methyloctadecanoic acid. | Increased flexibility, lower glass transition temperature. | Biodegradable plastics, soft-segment in block copolymers. |

| Polyamide | Co-polymerization of a diamine with a diacid anhydride derived from 2-methyloctadecanoic acid. | Enhanced solubility in organic solvents, modified mechanical properties. | Specialty fibers, engineering plastics. |

Development of this compound as a Specialty Chemical Reagent in Organic Synthesis

Beyond its role as a building block, this compound has the potential to be developed as a specialty chemical reagent for introducing the 2-methyloctadecanoyl group into various substrates. britannica.com Its reactivity is comparable to that of acyl halides, but it is often considered easier and safer to handle. wikipedia.org

In Friedel-Crafts acylation, for example, acid anhydrides are used to introduce acyl groups onto aromatic rings. wikipedia.org this compound could thus be used to synthesize aryl ketones with long, branched alkyl chains, which are of interest in the synthesis of liquid crystals and other advanced materials.

Furthermore, mixed anhydrides derived from 2-methyloctadecanoic acid could offer selective reactivity. For instance, a mixed anhydride with a more reactive carboxylic acid, such as trifluoroacetic acid, could allow for the preferential transfer of the 2-methyloctadecanoyl group under specific conditions. cdnsciencepub.com The development of such tailored reagents expands the synthetic chemist's toolkit for creating complex molecules with precisely controlled structures and properties.

Table 4: Potential Applications of this compound as a Reagent

| Reaction Type | Substrate | Product Type | Potential Utility of Product |

| Friedel-Crafts Acylation | Aromatic compound (e.g., Benzene) | Aryl ketone | Intermediate for pharmaceuticals, liquid crystals. |

| Acylation of Amines | Chiral amine | Chiral amide | Chiral auxiliaries, resolution of racemates. |

| Acylation of Alcohols | Polyol (e.g., Glycerol) | Acylated polyol | Bio-lubricants, emulsifiers. |

| N-Acylation | Amino acid | N-Acyl amino acid | Lipopeptide synthesis, modified surfactants. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.